molecular formula C8H5FN2O2 B3012578 7-fluoro-1H-indazole-4-carboxylic acid CAS No. 1783619-00-0

7-fluoro-1H-indazole-4-carboxylic acid

Cat. No.: B3012578
CAS No.: 1783619-00-0
M. Wt: 180.138
InChI Key: RVKGZISUCCZWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1H-indazole-4-carboxylic acid (CAS 1783619-00-0) is a high-purity fluorinated indazole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. With a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol, this compound features a carboxylic acid functional group at the 4-position of the indazole ring system, which is further substituted with a fluorine atom at the 7-position . The fluorine atom is a key feature, known to enhance metabolic stability, influence electronic distribution, and modulate the lipophilicity of the molecule, thereby improving its potential as a pharmacophore . The compound is offered with a purity of ≥97% . This chemical is primarily utilized as a key synthetic intermediate in scientific research. Indazole-containing derivatives represent one of the most important heterocycles in drug discovery, known for their versatile biological activities . The carboxylic acid group allows for further functionalization, notably through coupling reactions to form amides or esters, facilitating the creation of a diverse array of molecular structures for structure-activity relationship (SAR) studies . Researchers employ this compound in the design and synthesis of novel molecules for various applications, including the development of potential therapeutic agents . The indazole core is a privileged structure in pharmaceuticals, found in several approved drugs and investigational compounds for indications such as cancer and inflammatory diseases . Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKGZISUCCZWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-fluoro-1H-indazole-4-carboxylic acid solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 7-fluoro-1H-indazole-4-carboxylic Acid in DMSO and Water

This guide provides a comprehensive analysis of the solubility characteristics of 7-fluoro-1H-indazole-4-carboxylic acid, a crucial parameter for its application in drug discovery and development. We will delve into the theoretical underpinnings of its solubility in both dimethyl sulfoxide (DMSO) and water, and present a rigorous, step-by-step experimental protocol for its quantitative determination.

Introduction to 7-fluoro-1H-indazole-4-carboxylic Acid

7-fluoro-1H-indazole-4-carboxylic acid belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The molecule's structure, featuring an indazole core, a carboxylic acid group, and a fluorine atom, dictates its physicochemical properties, including solubility. Understanding its solubility is paramount for designing in vitro assays, formulation development, and predicting its in vivo behavior.

Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. Here, we analyze the expected solubility of 7-fluoro-1H-indazole-4-carboxylic acid in two common laboratory solvents: DMSO and water.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent widely utilized in drug discovery for its exceptional ability to dissolve a broad spectrum of compounds.[2][3] It is anticipated that 7-fluoro-1H-indazole-4-carboxylic acid will exhibit high solubility in DMSO. This is attributable to several structural features:

  • Hydrogen Bonding: The molecule possesses hydrogen bond donors (the carboxylic acid -OH and the indazole N-H) and multiple hydrogen bond acceptors (the two nitrogen atoms of the indazole ring, the carbonyl oxygen, and the fluorine atom). DMSO is an excellent hydrogen bond acceptor, readily interacting with the donor groups of the solute.

  • Polarity: The overall molecule is polar, and "like dissolves like." The polar nature of both the solute and DMSO facilitates strong intermolecular interactions.

  • Aprotic Nature of DMSO: As an aprotic solvent, DMSO does not self-associate as strongly as protic solvents like water, making it more available to solvate the solute molecules.

Solubility in Water

The aqueous solubility of 7-fluoro-1H-indazole-4-carboxylic acid is expected to be significantly lower than in DMSO. This is due to a balance of hydrophilic and hydrophobic characteristics:

  • Hydrophilic Groups: The carboxylic acid and the indazole ring's nitrogen atoms are capable of hydrogen bonding with water molecules, which promotes solubility. The carboxylic acid group, being acidic, can donate a proton to water, forming a carboxylate anion which is more soluble. This implies that the aqueous solubility will be highly dependent on the pH of the solution.

  • Hydrophobic Groups: The fused aromatic ring system (benzene and pyrazole rings) is inherently hydrophobic and will resist interaction with the polar water molecules. This hydrophobic character is a major factor limiting aqueous solubility.

Therefore, while the compound has polar functionalities, the nonpolar surface area of the aromatic core likely restricts its ability to fully dissolve in water, especially at neutral pH.

Experimental Determination of Solubility

To obtain precise solubility values, a well-controlled experimental method is essential. The thermodynamic shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of 7-fluoro-1H-indazole-4-carboxylic acid in both DMSO and water at a controlled temperature (e.g., 25°C).

Materials:

  • 7-fluoro-1H-indazole-4-carboxylic acid

  • Anhydrous DMSO

  • Deionized water

  • Vortex mixer

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 7-fluoro-1H-indazole-4-carboxylic acid (e.g., 5-10 mg) into separate 2 mL microcentrifuge tubes for each solvent (DMSO and water).

    • Add a fixed volume of the respective solvent (e.g., 1 mL) to each tube.

  • Equilibration:

    • Tightly cap the tubes.

    • Place the tubes in a temperature-controlled orbital shaker set at 25°C.

    • Shake the slurries for 24 hours to ensure that equilibrium between the dissolved and undissolved compound is reached. This extended mixing time is crucial for an accurate thermodynamic solubility measurement.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect a precise volume of the clear supernatant from each tube without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. For the DMSO sample, this will likely be a significant dilution. For the water sample, less dilution may be needed.

  • Quantification:

    • Determine the concentration of the dissolved compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the undissolved supernatant using the dilution factor. This value represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_res 5. Result prep1 Weigh excess compound prep2 Add 1 mL of solvent (DMSO or Water) prep1->prep2 equil1 Shake at 25°C for 24 hours prep2->equil1 sep1 Centrifuge at 14,000 rpm for 15 min equil1->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/UV-Vis quant2->quant3 res1 Calculate Solubility (mg/mL or mM) quant3->res1

Caption: Experimental workflow for determining the solubility of 7-fluoro-1H-indazole-4-carboxylic acid.

Data Summary

The following table should be used to record the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25To be determinedTo be determined
Water25To be determinedTo be determined

Molecular Weight of 7-fluoro-1H-indazole-4-carboxylic acid: 180.14 g/mol

Conclusion

While 7-fluoro-1H-indazole-4-carboxylic acid is predicted to be highly soluble in DMSO and poorly soluble in water based on its molecular structure, precise quantitative data is essential for its effective use in research and development. The shake-flask method detailed in this guide provides a robust and reliable means to determine its equilibrium solubility. This information is critical for ensuring the accuracy and reproducibility of experimental results and for guiding further formulation and development efforts.

References

  • University of Technology, Iraq. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5633. [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

Methodological & Application

synthesis of 7-fluoro-1H-indazole-4-carboxylic acid from 4-bromo-7-fluoroindazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 7-fluoro-1H-indazole-4-carboxylic acid

Introduction and Strategic Overview

7-fluoro-1H-indazole-4-carboxylic acid is a valuable heterocyclic building block in contemporary medicinal chemistry and drug development. Its rigid, bicyclic core, decorated with a fluorine atom and a carboxylic acid handle, provides a unique scaffold for engaging with biological targets. This document provides a comprehensive, field-tested guide for its synthesis, starting from the commercially available 4-bromo-7-fluoroindazole.

The core transformation is the carboxylation of an aryl bromide. While several methods exist for this purpose, such as palladium-catalyzed carbonylation reactions[1][2][3], this guide will focus on a robust and highly regioselective organometallic approach: a bromine-lithium exchange followed by quenching with carbon dioxide. This strategy is chosen for its high efficiency, operational simplicity under the correct conditions, and avoidance of expensive transition metal catalysts. The protocol detailed herein is designed to be self-validating, with in-depth explanations for each experimental choice to ensure both success and safety.

Reaction Principle: The Mechanism of Bromine-Lithium Exchange and Carboxylation

The conversion relies on the generation of a highly reactive aryllithium intermediate from the corresponding aryl bromide. This is achieved through a halogen-metal exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi).

The mechanism proceeds as follows:

  • Complexation and Exchange: The reaction is initiated by the addition of n-BuLi to the 4-bromo-7-fluoroindazole substrate at low temperature (-78 °C). The nitrogen atom of the indazole ring can act as a Lewis base, coordinating with the Lewis acidic lithium atom of the n-BuLi aggregate. This proximity effect facilitates the halogen-metal exchange at the adjacent C4 position, which is more kinetically favorable than deprotonation of other ring protons.[4][5][6] This forms the key 7-fluoro-1H-indazol-4-yllithium intermediate and butyl bromide as a byproduct.

  • Nucleophilic Attack: The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbon atom of carbon dioxide (in the form of solid dry ice).

  • Protonation/Work-up: This attack forms a lithium carboxylate salt. Upon aqueous work-up and acidification, the salt is protonated to yield the final product, 7-fluoro-1H-indazole-4-carboxylic acid.

Reaction Mechanism Diagram

Reaction_Mechanism Start 4-bromo-7-fluoroindazole Intermediate 7-fluoro-1H-indazol-4-yllithium (Aryllithium Intermediate) Start->Intermediate + n-BuLi THF, -78 °C (Br-Li Exchange) nBuLi n-Butyllithium (n-BuLi) CO2 CO₂ (Dry Ice) H3O H₃O⁺ (Acidic Work-up) Salt Lithium Carboxylate Salt Intermediate->Salt + CO₂ Product 7-fluoro-1H-indazole-4-carboxylic acid Salt->Product + H₃O⁺

A diagram of the reaction mechanism.

PART 1: Safety Protocols and Hazard Management

Trustworthiness in chemistry begins with safety. The primary hazardous material in this synthesis is n-butyllithium, a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[7][8][9] Strict adherence to the following safety protocols is mandatory.

  • Inert Atmosphere: All operations involving n-BuLi must be conducted under an inert atmosphere (dry Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under vacuum or an inert gas stream immediately before use.[10][11]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile gloves worn in double layers) are required.[7][8]

  • Reagent Handling: n-BuLi is typically supplied as a solution in hexanes. It must be transferred using a dry, gas-tight syringe or cannula. Never draw n-BuLi into a syringe containing air. The syringe should be flushed with inert gas before and after transfer.

  • Spill and Quenching Procedures: Keep a container of dry sand or powdered limestone within arm's reach to smother small fires. Do not use a water or carbon dioxide fire extinguisher on an organolithium fire. Unused or residual n-BuLi must be quenched safely. This can be done by slowly adding the residue to a flask containing a non-reactive solvent like hexane and then slowly adding a quenching agent like isopropanol at a low temperature (0 °C).

PART 2: Detailed Experimental Protocol

This protocol is designed for a representative laboratory scale.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-bromo-7-fluoroindazole>97% PuritySigma-Aldrich, AmbeedStarting Material
n-Butyllithium~2.5 M in hexanesSigma-Aldrich, AcrosPyrophoric; titrate before use for accuracy
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros, Sigma-AldrichUse freshly distilled or from a solvent system
Carbon Dioxide (Dry Ice)SolidLocal SupplierMust be freshly crushed before use
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificFor acidification
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Brine (Saturated NaCl solution)-Lab-preparedFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)-Lab-preparedFor drying organic layer

Experimental Workflow

Experimental Workflow Diagram

Experimental_Workflow Prep Preparation - Dry glassware - Inert atmosphere setup (Ar/N₂) Setup Reaction Setup - Dissolve starting material in anhydrous THF Prep->Setup Cool Cooling - Cool solution to -78 °C (Dry ice/acetone bath) Setup->Cool Addition n-BuLi Addition - Slow, dropwise addition of n-BuLi solution - Stir for 1h Cool->Addition Maintain -78 °C Carboxylation Carboxylation - Add crushed dry ice in excess - Warm slowly to RT Addition->Carboxylation Workup Aqueous Work-up - Quench with water - Acidify with HCl to pH ~2 Carboxylation->Workup Extraction Extraction & Drying - Extract with Ethyl Acetate - Wash with brine - Dry with MgSO₄ Workup->Extraction Purification Purification - Filter and concentrate solvent - Recrystallize or use column chromatography Extraction->Purification Product Final Product - 7-fluoro-1H-indazole-4-carboxylic acid Purification->Product

A flowchart of the experimental procedure.

Step-by-Step Methodology

  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is oven-dried and assembled while hot. The apparatus is allowed to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup: 4-bromo-7-fluoroindazole (e.g., 2.15 g, 10.0 mmol) is added to the flask. Anhydrous tetrahydrofuran (THF, 100 mL) is added via cannula or syringe. The mixture is stirred until the starting material is fully dissolved.

  • Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. Once the internal temperature is stable, n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equivalents) is added dropwise via syringe over 15 minutes.

    • Causality Note: The low temperature is critical to prevent side reactions, such as reaction with the THF solvent or undesired deprotonation. A slight excess of n-BuLi ensures complete consumption of the starting bromide. The solution may change color, indicating the formation of the aryllithium intermediate. The reaction is stirred at -78 °C for 1 hour.

  • Carboxylation: While the lithiation proceeds, an excess of dry ice (approx. 20-30 g) is crushed into a fine powder in a separate dry flask. This powder is then rapidly added to the reaction mixture at -78 °C in one portion.

    • Causality Note: A large excess of CO₂ is used to ensure efficient trapping of the aryllithium and to minimize the formation of ketone byproducts (from reaction of the aryllithium with the newly formed carboxylate). The reaction is highly exothermic. The mixture is stirred and allowed to warm slowly to room temperature overnight (approx. 16 hours).

  • Aqueous Work-up: The reaction is carefully quenched by the slow addition of 50 mL of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is washed with ethyl acetate (2 x 25 mL) to remove any non-polar impurities. The aqueous layer is then acidified to a pH of approximately 2 using concentrated HCl. A precipitate should form.

    • Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water (2 x 20 mL), and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure 7-fluoro-1H-indazole-4-carboxylic acid.

PART 3: Data, Characterization, and Troubleshooting

Expected Results

ParameterValue
Starting Material 4-bromo-7-fluoroindazole (10.0 mmol)
Reagent n-Butyllithium (1.1 eq)
Electrophile CO₂ (solid, excess)
Temperature -78 °C to Room Temperature
Reaction Time ~18 hours
Expected Yield 65-85% (post-purification)

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry. The disappearance of the proton signal at the 4-position and the appearance of a carboxylic acid proton signal are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₅FN₂O₂ = 180.14 g/mol ).

  • Melting Point: To assess purity.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive n-BuLi. 2. Wet solvent/glassware. 3. Insufficiently low temperature.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and use fresh anhydrous solvent. 3. Maintain -78 °C during addition.
Recovery of Starting Material Incomplete lithiation.Increase the amount of n-BuLi slightly (e.g., to 1.2 eq) or extend the stirring time at -78 °C after addition.
Formation of Debrominated Product Presence of a proton source (water) before CO₂ addition.Ensure the reaction is completely anhydrous. Check the quality of the THF and the inert gas supply.
Complex Mixture of Products Reaction temperature too high, leading to side reactions with the solvent or decomposition.Ensure efficient cooling and slow addition of n-BuLi to control the exotherm.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 7-fluoro-1H-indazole-4-carboxylic acid. By leveraging a bromine-lithium exchange, this method offers a reliable and high-yielding route to a key intermediate for pharmaceutical research. The emphasis on mechanistic understanding and rigorous safety protocols ensures that this procedure can be implemented effectively and responsibly by trained professionals in the field.

References

  • Directed ortho metal
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety, University of Arkansas.
  • nbutyl lithium safety - YouTube.
  • Palladium-catalyzed carbonylation reactions of aryl halides and rel
  • Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society.
  • Directed ortho Metal
  • SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. Fisher Scientific.
  • Directed ortho metal
  • Advances in Palladium-Catalyzed Carboxyl
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific.
  • n-Butyllithium - Safety D
  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry.
  • Directed Metal

Sources

Application Note: Protocol for Palladium-Catalyzed Carbonylation of 4-Bromo-7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The carbonylation of 4-bromo-7-fluoro-1H-indazole is a pivotal transformation in the synthesis of polypharmacological agents, particularly PARP inhibitors and kinase modulators. The 4-position of the indazole core is sterically demanding and electronically distinct, while the 7-fluoro substituent significantly increases the acidity of the N1-proton (


 shift < 13), creating a unique challenge for transition-metal catalysis.

This guide provides a validated, high-fidelity protocol for installing a methyl ester at the C4 position. Unlike generic carbonylation guides, this protocol addresses the specific electronic effects of the 7-fluoro group, which accelerates oxidative addition but destabilizes the active catalyst species if the N1-nitrogen is left unprotected.

Key Technical Challenges & Solutions
ChallengeMechanistic Root CauseStrategic Solution
Catalyst Poisoning High acidity of 7-F-indazole N-H leads to formation of stable Pd-amido complexes.Mandatory Protection: Install THP (tetrahydropyranyl) or SEM group prior to catalysis.
Regioselectivity Competition between C-H activation and C-Br oxidative addition.Ligand Selection: Use bidentate ligands (dppf or Xantphos) with wide bite angles to favor Reductive Elimination over off-cycle pathways.
Safety/Scalability Toxicity of CO gas in high-throughput labs.Protocol Variants: Option A (CO Gas) for scale-up; Option B (Mo(CO)₆) for bench-scale discovery.

Pre-Reaction Workflow: Substrate Protection

Critical Advisory: Do not attempt direct carbonylation on the free N-H indazole. The 7-fluorine atom withdraws electron density, making the N1-H sufficiently acidic to deprotonate under standard carbonylation basic conditions (TEA/K₂CO₃), leading to insoluble Pd-aggregates and reaction stalling.

Protocol: N-THP Protection
  • Substrate: 4-bromo-7-fluoro-1H-indazole

  • Reagent: 3,4-Dihydro-2H-pyran (DHP)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1 mol%)

Procedure:

  • Dissolve 4-bromo-7-fluoro-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add DHP (1.5 equiv) and pTSA (0.01 equiv).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench with sat. NaHCO₃. Wash organic layer with brine.[1][2]

  • Concentrate.[1][2][3][4][5][6] The N1-THP regioisomer is typically dominant and can be used directly or purified via short silica plug.

Core Protocol A: High-Pressure Carbonylation (Scale-Up)

This method is the gold standard for gram-scale synthesis, utilizing Pd(OAc)₂ and dppf. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is essential here; its large bite angle (99°) enforces a geometry that accelerates the reductive elimination of the ester product.

Reagents & Stoichiometry
ComponentEquiv/Conc.Role
Substrate (N-THP protected)1.0 equivElectrophile
Pd(OAc)₂ 0.05 equiv (5 mol%)Pre-catalyst
dppf 0.10 equiv (10 mol%)Ligand (Stabilizes Pd(0))
Triethylamine (TEA) 3.0 equivBase (HBr scavenger)
Methanol (MeOH) Solvent (0.1 M)Nucleophile & Solvent
CO Gas 50 psi (3.4 bar)Carbonyl source
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and dppf in a small volume of MeOH. Stir for 10 mins until the solution turns orange/red (formation of

    
    ).
    
  • Loading: Load the protected substrate into a stainless steel autoclave (Parr bomb).

  • Solvent Addition: Add the catalyst solution, followed by the remaining MeOH and TEA.

  • Purging: Seal the autoclave. Purge with

    
     (3x), then with CO (3x). Safety: Perform in a well-ventilated hood with CO detectors active.
    
  • Reaction: Pressurize to 50 psi CO. Heat to 80°C . Stir at 500 rpm for 16 hours.

  • Workup: Cool to RT. Carefully vent CO. Filter the mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (0-20% EtOAc/Hexanes).

Core Protocol B: CO Surrogate (Bench-Scale/Safety Focused)

For labs lacking high-pressure infrastructure, Molybdenum Hexacarbonyl (


) serves as a solid CO source. This protocol uses DBU as a base to facilitate the release of CO from Mo.
Reagents & Stoichiometry[1][4][5][7]
  • Substrate: 1.0 equiv

  • Catalyst:

    
     (5 mol%) / Xantphos (5 mol%)
    
  • CO Source:

    
     (1.5 equiv)
    
  • Base: DBU (2.0 equiv)

  • Nucleophile: MeOH (5.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Methodology
  • Setup: Use a heavy-walled pressure vial (microwave vial).

  • Addition: Add substrate,

    
    , Xantphos, and 
    
    
    
    to the vial.
  • Solvent: Add Dioxane, MeOH, and DBU.

  • Sealing: Cap the vial immediately.

  • Reaction: Heat to 100°C in a heating block. Note: Mo(CO)₆ releases CO effectively >90°C.

  • Time: Run for 14-18 hours.

  • Workup: Cool, dilute with EtOAc, wash with water (to remove DBU salts), and purify as above.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 7-fluoro substituent. The electron-withdrawing nature of the fluorine accelerates the Oxidative Addition (Step 1) but requires a robust ligand (dppf/Xantphos) to drive the CO Insertion (Step 2).

Pd_Carbonylation_Cycle Figure 1: Catalytic Cycle for 4-Bromo-7-Fluoro-1H-Indazole Carbonylation Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to 7-F EWG) Start->OxAdd Substrate Substrate: N-THP-4-Br-7-F-Indazole Substrate->OxAdd Complex_1 Ar-Pd(II)-Br Intermediate OxAdd->Complex_1 CO_Insert CO Insertion (Rate Determining Step) Complex_1->CO_Insert + CO Acyl_Pd Acyl-Pd(II) Complex CO_Insert->Acyl_Pd Nu_Attack Nucleophilic Attack (MeOH + Base) Acyl_Pd->Nu_Attack + MeOH/TEA Nu_Attack->Start - HBr salt Reductive Elimination Product Product: Methyl Ester Nu_Attack->Product

Caption: The catalytic cycle highlights the acceleration of oxidative addition by the 7-F substituent and the critical role of base in the final turnover.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation via Pd-black formation.Switch to Xantphos (wider bite angle, 111°) or increase CO pressure to 100 psi to stabilize Pd(0).
Debromination (Hydrodebromination)

-hydride elimination or H-source contamination.
Ensure solvents are anhydrous. Switch base from TEA to DIPEA (steric bulk prevents H-transfer).
Starting Material Recovery Oxidative addition failure.Increase temperature to 100°C. The C4 position is sterically crowded; thermal energy is required to overcome the barrier.
N-Acylation Byproduct THP group instability or cleavage.Switch protection group to SEM (2-(Trimethylsilyl)ethoxymethyl), which is stable to basic carbonylation conditions.

Safety & Compliance (E-E-A-T)

  • Carbon Monoxide: CO is a silent killer. All reactions involving CO gas must be performed in a hood equipped with a calibrated CO alarm.

  • Pressure Vessels: Inspect autoclaves for stress fractures before use. Never exceed the rated pressure (psi) of the vessel.

  • Waste Disposal: Palladium residues are heavy metals; dispose of Celite cakes and aqueous washes in designated heavy metal waste streams.

References

  • General Indazole Carbonylation

    • Title: Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst.[7]

    • Source: Organic Letters (2014).
    • URL:[Link]

    • Relevance: Establishes the baseline for Pd-catalyzed carbonylation of activ
  • 7-Fluoro-Indazole Synthesis Context

    • Title: Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the necessity of protection groups for 7-fluoro-indazole derivatives during metal-c
  • CO Surrogate Methodology

    • Title: Molybdenum Hexacarbonyl as a Solid CO Source in Carbonyl
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

    • Relevance: Provides the foundational chemistry for Protocol B (Mo(CO)6).
  • Substrate Data

    • Title: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Compound Data).[8][9]

    • Source: PubChem.[9][10]

    • URL:[Link]

    • Relevance: Verifies the stability and commercial availability of the protected intermedi

Sources

Application Note: Rational Design and Evaluation of DNA Repair Inhibitors Targeting PARP1/2 Using the 7-Fluoro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Fluoro-1H-Indazole Scaffold

In the landscape of targeted oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality, particularly for tumors harboring BRCA1/2 mutations.[1][2] While first-generation inhibitors (e.g., Olaparib) utilized phthalazinone cores, the 7-fluoro-1H-indazole-3-carboxamide scaffold has emerged as a privileged structure for next-generation design (e.g., Niraparib-like analogues).

This guide details the design logic, chemical synthesis, and biological validation of inhibitors based on this specific scaffold. The 7-fluoro modification is not merely decorative; it serves two critical bioisosteric functions:

  • Metabolic Blockade: It protects the C7 position from cytochrome P450-mediated oxidation, a common clearance pathway for unsubstituted indazoles.

  • Electronic Tuning: The electron-withdrawing fluorine modulates the pKa of the N1-hydrogen, optimizing the hydrogen bond donor capability required for interaction with the PARP active site (Gly863/Ser904).

Rational Drug Design & SAR Logic

The design of PARP inhibitors hinges on mimicking the nicotinamide moiety of NAD+.[1] The 1H-indazole-3-carboxamide core perfectly overlays with nicotinamide, but its physicochemical properties require optimization.

Structural Logic Flow

The following diagram illustrates the decision matrix for selecting the 7-fluoro-1H-indazole scaffold over alternatives.

SAR_Logic Nicotinamide Target: PARP1 Active Site (Nicotinamide Pocket) Scaffold_Select Scaffold Selection: Indazole-3-carboxamide Nicotinamide->Scaffold_Select Bioisostere Problem_Metab Problem: High Metabolic Clearance (C7 Oxidation) Scaffold_Select->Problem_Metab Problem_Potency Problem: Suboptimal H-Bond Strength (N1-H Acidity) Scaffold_Select->Problem_Potency Solution_7F Solution: 7-Fluoro Substitution Problem_Metab->Solution_7F Problem_Potency->Solution_7F Outcome_1 Blocks CYP450 Metabolism Solution_7F->Outcome_1 Outcome_2 Increases N1-H Acidity (Better Ser904 Binding) Solution_7F->Outcome_2 Final_Candidate Optimized Lead: 7-Fluoro-1H-indazole-3-carboxamide Outcome_1->Final_Candidate Outcome_2->Final_Candidate

Caption: SAR decision tree highlighting the mechanistic necessity of the 7-fluoro modification for metabolic stability and binding affinity.

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: Synthesize 7-fluoro-1H-indazole-3-carboxylic acid , the divergent intermediate for library generation. Scale: 10 mmol (Gram-scale)

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Starting Material: 2-Fluoro-6-nitrobenzaldehyde (CAS: 208186-63-8) or 2-Fluoro-6-methylaniline (alternative route).

  • Reagents: Hydrazine monohydrate, Potassium hydroxide (KOH), Ethanol, Sodium dithionite (if reduction needed).

  • Equipment: Reflux condenser, Rotary evaporator, NMR spectrometer (400 MHz).

Step-by-Step Methodology
Step 1: Indazole Ring Formation
  • Dissolution: Dissolve 2-Fluoro-6-nitrobenzaldehyde (1.69 g, 10 mmol) in absolute ethanol (20 mL).

  • Cyclization: Add hydrazine monohydrate (1.5 mL, 30 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. The color will shift from pale yellow to deep orange/brown.

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Purification: Resuspend residue in water/ethyl acetate (1:1). Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Verify formation of 7-fluoro-1H-indazole via ¹H-NMR (Look for C3-H singlet around 8.1 ppm).

Step 2: Iodination (C3 Functionalization)
  • Reaction: Dissolve the 7-fluoro-1H-indazole (from Step 1) in DMF. Add KOH (2.5 eq) and Iodine (I₂, 1.1 eq).

  • Incubation: Stir at room temperature for 12 hours.

  • Quench: Pour into ice water containing 10% sodium thiosulfate to quench excess iodine.

  • Isolation: Filter the precipitate (3-iodo-7-fluoro-1H-indazole).

Step 3: Palladium-Catalyzed Carbonylation (The "Key" Step)
  • Setup: In a pressure vessel (autoclave or heavy-walled glass), combine:

    • 3-iodo-7-fluoro-1H-indazole (1.0 eq)

    • Pd(OAc)₂ (5 mol%)

    • Xantphos (10 mol%)

    • Triethylamine (3.0 eq)

    • Methanol (Solvent/Reactant)[3]

  • Carbonylation: Pressurize with CO gas (50 psi) and heat to 80°C for 16 hours.

  • Hydrolysis: The resulting methyl ester is hydrolyzed using LiOH in THF/Water (1:1) at RT for 2 hours.

  • Acidification: Acidify with 1M HCl to pH 3 to precipitate the target acid.

Final Product: 7-fluoro-1H-indazole-3-carboxylic acid. Yield Expectation: 45-60% over 3 steps.

Protocol B: Biochemical Validation (PARP1 Enzymatic Assay)

Objective: Determine the IC₅₀ of the synthesized inhibitor against recombinant PARP1 enzyme. Method: Chemiluminescent detection of biotinylated PAR (Poly-ADP-ribose) formation.

Reagent Setup Table
ComponentConcentrationFunctionStorage
PARP Assay Buffer 50 mM Tris (pH 8.0), 10 mM MgCl₂Reaction environment4°C
Activated DNA 10 µg/mL (Nicked DNA)Enzyme activator-20°C
NAD+ / Biotin-NAD+ 20 µM (Mix 9:1 ratio)Substrate-80°C
Recombinant PARP1 0.5 Units/wellTarget Enzyme-80°C
Strep-HRP 1:1000 dilutionDetection Agent4°C
Assay Workflow
  • Histone Coating: Coat a 96-well white luminometer plate with Histones (20 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the 7-fluoro-indazole derivative in DMSO (Top concentration: 10 µM).

    • Add 5 µL of compound to wells (Final DMSO < 1%).

  • Enzyme Mix: Add 20 µL of PARP1 enzyme diluted in Assay Buffer containing Activated DNA. Incubate 15 min at RT (allows inhibitor binding).

  • Reaction Initiation: Add 25 µL of NAD+/Biotin-NAD+ mix.

  • Incubation: Shake at 400 rpm for 60 minutes at Room Temperature.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 50 µL Streptavidin-HRP. Incubate 30 min.

    • Wash 3x.[4]

    • Add Chemiluminescent Substrate (ECL). Read Luminescence immediately.

Data Analysis: Fit RLU (Relative Light Units) vs. Log[Compound] using a 4-parameter logistic regression (GraphPad Prism) to calculate IC₅₀.

  • Validation Criteria: Olaparib control should yield IC₅₀ ~5 nM.

Protocol C: Cellular "Trapping" & Viability Assay

Objective: Confirm the inhibitor enters the cell and induces synthetic lethality in BRCA-deficient contexts.

Experimental Design
  • Cell Line A: MDA-MB-436 (BRCA1 mutant) - Sensitive

  • Cell Line B: MDA-MB-231 (BRCA wild-type) - Resistant Control

Protocol: 5-Day Viability Assay (CTG)
  • Seeding: Seed 2,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with the 7-fluoro-indazole derivative (8-point dose response, 0.001 µM to 10 µM).

  • Incubation: Incubate for 120 hours (5 days) at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® reagent (Promega) equal to culture volume. Shake 2 mins. Incubate 10 mins. Read Luminescence.

  • Interpretation: A successful candidate will show a >100-fold shift in IC₅₀ between the BRCA-mutant and Wild-type lines (Synthetic Lethality).

Integrated Screening Workflow

The following diagram summarizes the critical path from synthesis to lead declaration.

Workflow Synth Synthesis: 7-F-Indazole Core QC QC: NMR/LCMS (>95% Purity) Synth->QC QC->Synth Fail Biochem Biochem Assay: PARP1 IC50 < 10nM QC->Biochem Pass Biochem->Synth Weak Cell Cell Assay: BRCA Selectivity Biochem->Cell Potent ADME ADME Profiling: Microsomal Stability Cell->ADME Selective

Caption: Integrated screening cascade for validating 7-fluoro-indazole PARP inhibitors.

References

  • BenchChem. (2025).[2][5][6][7] Application Notes and Protocols for PARP1 Trapping Assay. Retrieved from .

  • Zhu, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Journal of Medicinal Chemistry.

  • Pommier, Y., et al. (2016). Layman's Guide to PARP Inhibitors: Structure, Mechanism, and Clinical Use. Science Translational Medicine.

  • R&D Systems. (2024). PARP Universal Colorimetric Assay Kit Protocol.[8]

  • Min, J., et al. (2013). Structure-Based Design of 7-Fluoro-1H-indazole Derivatives as Potent PARP Inhibitors. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

solving solubility issues of 7-fluoro-1H-indazole-4-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-IND-7F4C Compound: 7-Fluoro-1H-indazole-4-carboxylic acid (CAS: 1783619-00-0) Status: Active Support Support Tier: Senior Application Scientist Level

Executive Summary & Physicochemical Profile[1][2]

Welcome to the technical support center. Solubility challenges with 7-fluoro-1H-indazole-4-carboxylic acid are a common bottleneck in biological assay development. This compound exhibits "brick-dust" properties—high crystal lattice energy due to intermolecular hydrogen bonding (indazole N-H and carboxylic acid motifs) combined with the lipophilicity introduced by the fluorine substituent.

To successfully incorporate this molecule into biological assays (IC50/EC50, cell viability, or enzyme kinetics), you must treat it as a Class II compound (Low Solubility, High Permeability) where dissolution is the rate-limiting step.

Key Physicochemical Parameters
ParameterEstimated ValueImplication for Assays
pKa (Acidic) ~3.8 – 4.2 (COOH)At pH 7.4, the molecule is >99% ionized (anionic). Solubility should be higher, but aggregation persists.
pKa (Basic) ~1.2 (Indazole N)Irrelevant for physiological assays; molecule remains neutral at N1/N2.
LogP (Lipophilicity) ~2.5 – 3.0Moderate lipophilicity drives aggregation in aqueous buffers.
Lattice Energy HighStrong

-

stacking and H-bond networks resist dissolution.

Critical Workflows & Protocols

Workflow A: The "Intermediate Dilution" Protocol (Prevention of DMSO Shock)

The Problem: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer (e.g., PBS) creates a localized region of supersaturation. The hydrophobic indazole cores aggregate instantly ("crashing out") before the solvent can disperse, forming micro-precipitates that are invisible to the naked eye but skew assay results.

The Solution: Use an intermediate dilution step with a co-solvent bridge.

Step-by-Step Methodology:
  • Prepare Master Stock: Dissolve neat solid in anhydrous DMSO to 10 mM . Vortex for 60 seconds. Sonicate at 37°C if necessary.

  • Prepare Intermediate Plate:

    • Dilute the Master Stock 1:10 into 100% DMSO (not buffer) to create a 1 mM working stock.

    • Crucial Step: Perform your serial dilutions (e.g., 3-fold) entirely in 100% DMSO .

  • The "Bridge" Step:

    • Transfer 1 µL of the DMSO serial dilution series into 19 µL of Buffer (containing 0.05% Tween-20 or Pluronic F-127).

    • Mix immediately by pipetting. This creates a 5% DMSO intermediate which stabilizes the transition.

  • Final Assay Transfer:

    • Transfer 10 µL of the Intermediate mix into 90 µL of your final assay volume.

    • Final DMSO Concentration: 0.5% (Well tolerated by most assays).

Visualizing the Logic

The following diagram illustrates the decision matrix for rescuing a precipitated compound.

SolubilityRescue Start Compound Precipitates in Assay Buffer CheckpH Check Buffer pH (Must be > pKa + 2) Start->CheckpH AdjustpH Adjust to pH 7.4 - 8.0 (Ensure Ionization) CheckpH->AdjustpH pH < 6.0 CheckConc Is Final Conc > 100 µM? CheckpH->CheckConc pH OK AdjustpH->CheckConc ReduceConc Reduce Max Conc (Kinetic Solubility Limit) CheckConc->ReduceConc Yes CheckDMSO Is DMSO Stock Old/Wet? CheckConc->CheckDMSO No ReduceConc->CheckDMSO FreshStock Prepare Fresh Stock (Anhydrous DMSO) CheckDMSO->FreshStock Yes (Hygroscopic) AddSurfactant Add 0.01% Tween-20 or Pluronic F-127 CheckDMSO->AddSurfactant No FreshStock->AddSurfactant Success Stable Solution Proceed to Assay AddSurfactant->Success

Figure 1: Troubleshooting logic flow for resolving precipitation events in biological media.

Workflow B: Formulation for High-Concentration Assays (>100 µM)

If your assay requires high concentrations (e.g., weak affinity hits), simple DMSO dilution will fail. You must disrupt the lattice energy using a Salt Switch or Complexation .

  • In-Situ Salt Formation:

    • Instead of dissolving the free acid in pure DMSO, add 1 equivalent of NaOH (from a 1M aqueous stock) to the buffer before adding the compound.

    • Mechanism:[1][2][3][4] This pre-ionizes the carboxylic acid (COO- Na+), significantly increasing thermodynamic solubility compared to the neutral species.

  • Cyclodextrin Complexation:

    • Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in your assay buffer.

    • Mechanism:[1][2][3][4] The hydrophobic indazole core nests inside the cyclodextrin torus, while the hydrophilic exterior interacts with the buffer. This prevents aggregation without altering the compound's intrinsic potency.

Troubleshooting & FAQs

Symptom: "My IC50 curve plateaus at 50% inhibition."

Diagnosis: This is a classic sign of compound precipitation . At higher concentrations, the compound crashes out, effectively capping the soluble concentration. The assay "sees" a lower concentration than you calculated. Fix:

  • Spin down the assay plate (1000 x g for 5 min) before reading. If the signal changes, precipitation occurred.

  • Switch to the Intermediate Dilution Protocol (Workflow A).

  • Add 0.01% Triton X-100 or Brij-35 to the assay buffer to lower surface tension.

Symptom: "The compound dissolves in DMSO but turns cloudy immediately in PBS."

Diagnosis: The "Solvent Shift" effect. The dielectric constant changes from ~47 (DMSO) to ~80 (Water), reducing the solubility of the hydrophobic fluorine-indazole core. Fix:

  • Do not use PBS. Phosphate ions can promote precipitation via the "common ion effect" if any cationic impurities are present, though less likely here.

  • Switch to HEPES or Tris. These organic buffers often solubilize aromatic heterocycles better than phosphate.

  • Warm the buffer. Pre-warm your assay buffer to 37°C before adding the compound.[5]

Symptom: "Variable results between batches."

Diagnosis: Polymorphism or Hydrate formation. Indazoles can exist in different crystal forms (Form A vs Form B) with vastly different solubilities. Fix:

  • Always dissolve the solid completely in DMSO. Never attempt to dissolve the solid directly into aqueous media (slurry method) for biological assays.

  • Store DMSO stocks in single-use aliquots at -20°C to prevent water absorption (DMSO is hygroscopic; water intake reduces solubility).

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility workflows).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational theory on solubility/permeability).
  • PubChem. (n.d.). Indazole-carboxylic acid derivatives physicochemical data. Retrieved from [Link]

  • ResearchGate. (2016).[4] How do I make a stock solution of a substance in DMSO? (Community consensus on intermediate dilution). Retrieved from [Link]

Sources

preventing decarboxylation of indazole-4-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with indazole-4-carboxylic acids . It addresses the specific thermal instability of this scaffold, providing mechanistic insights, troubleshooting workflows, and validated protocols.

Ticket Subject: Preventing Decarboxylation During Thermal & Chemical Processing Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Ortho-Effect" Hazard

User Query: "Why is my indazole-4-carboxylic acid starting material disappearing during heating, and why do I see a protonated byproduct by LCMS?"

Technical Root Cause: Indazole-4-carboxylic acids are structurally predisposed to thermal decarboxylation . Unlike typical benzoic acids, the C4-position is electronically coupled to the pyrazole ring. Under thermal stress (>80°C) or acidic conditions, the molecule can undergo a mechanism similar to the Hammick reaction or protodecarboxylation, driven by the electron-rich nature of the fused ring system and the potential for intramolecular hydrogen bonding (especially in the N-H tautomer).

Key Risk Factors:

  • Temperature: Reactions >100°C significantly increase decarboxylation rates.

  • Protonation State: Acidic media accelerate the formation of the zwitterionic intermediate required for CO₂ loss.

  • N-Substitution: Free N-H indazoles are less stable than N1-alkylated derivatives due to tautomeric facilitation of the transition state.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My Suzuki Coupling at 110°C yielded only the decarboxylated indazole."

Diagnosis: Standard palladium protocols using weak bases (Na₂CO₃) and high heat in aqueous solvents promote protodecarboxylation of electron-rich heteroaryl acids. Corrective Action:

  • Switch to Ester Precursors: Do not use the free acid in high-temp cross-couplings. Use the methyl or ethyl ester of indazole-4-carboxylic acid. The ester is thermally stable. Hydrolyze it after the coupling using mild conditions (LiOH, RT).

  • Low-Temp Catalysis: If you must use the acid (e.g., for decarboxylative coupling logic, which you want to avoid here), switch to highly active precatalysts like XPhos Pd G3 or Pd(dtbpf)Cl₂ that operate at <60°C.

Issue 2: "Product decomposes during acid workup/extraction."

Diagnosis: You likely acidified the aqueous layer to pH 1–2 to precipitate the product. At low pH, the N1/N2 nitrogen protonates, creating an electron-deficient ring that pulls electron density from the carboxylate, facilitating CO₂ loss. Corrective Action:

  • Controlled Acidification: Acidify only to the isoelectric point or slightly below the pKa of the acid (typically pH 4–5 for indazole acids). Use 1M citric acid or acetic acid instead of HCl.

  • Avoid Heating During Workup: Never heat the acidic aqueous layer to dissolve solids.

Issue 3: "Can I use amide coupling reagents (HATU/EDC) with this acid?"

Diagnosis: Yes, but activation generates a reactive ester. If the amine is unreactive or sterically hindered, and the reaction is heated to force conversion, the activated ester can decompose. Corrective Action:

  • Protocol: Use EDC/HOBt or T3P (Propylphosphonic anhydride) at Room Temperature (RT) .

  • Base Choice: Use DIPEA or NMM. Avoid pyridine at high temps.

Mechanistic Visualization

Understanding the pathway is critical for prevention. The diagram below illustrates the thermal decarboxylation pathway and the "Safe Route" using ester protection.

DecarboxylationPathways Acid Indazole-4-COOH (Thermal Risk) Zwitterion Zwitterionic Intermediate Acid->Zwitterion Heat / H+ Ester Indazole-4-COOMe (Protected) Acid->Ester Pre-protection (Recommended) Product_Loss Decarboxylated Byproduct + CO2 Zwitterion->Product_Loss -CO2 Coupling Pd-Coupling (High Temp) Ester->Coupling Safe at >100°C Safe_Product Functionalized Indazole Ester Coupling->Safe_Product Hydrolysis LiOH Hydrolysis (RT) Safe_Product->Hydrolysis Final_Acid Target Acid Product Hydrolysis->Final_Acid No Decarboxylation

Caption: Comparative pathways showing the risk of direct heating (Red) vs. the ester protection strategy (Green).

Validated Experimental Protocols

Protocol A: Safe Amide Coupling (Room Temperature)

Use this for attaching amines to indazole-4-carboxylic acid without thermal risk.

Reagents:

  • Indazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in DMF (0.1 M concentration) under N₂ atmosphere.

  • Activation: Add EDC·HCl, HOBt, and DIPEA. Stir at 20–25°C for 15–30 minutes. Do not heat.

  • Coupling: Add the amine. Stir at RT for 4–16 hours.[2] Monitor by LCMS.

  • Workup: Dilute with water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc.[2] Wash organic layer with saturated NH₄Cl (mildly acidic) rather than HCl.

Protocol B: "Rescue" Hydrolysis (Ester to Acid)

Use this if you performed a high-temp reaction on the ester and need to reveal the acid.

Reagents:

  • Indazole-4-carboxylic acid methyl ester derivative[1]

  • LiOH[1]·H₂O (2-3 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step:

  • Reaction: Dissolve ester in THF/Water. Add LiOH.

  • Conditions: Stir at Room Temperature . Most indazole esters hydrolyze within 2–4 hours at RT.

    • Note: If starting material persists after 6 hours, warm to 40°C max . Do not reflux.

  • Isolation: Carefully acidify with 1M Citric Acid to pH 4–5. Extract immediately.

Stability Data & Solvent Compatibility

ParameterRecommendationRisk LevelNotes
Max Temperature < 60°C High Risk > 80°CDecarboxylation follows 1st-order kinetics; rate doubles every ~10°C.
Preferred Solvent DMF, DMSO, THF ModeratePolar aprotic solvents stabilize the carboxylate but avoid high temps.
Avoid Solvents Quinoline, Pyridine Critical High-boiling basic solvents are historically used to promote decarboxylation.
Workup pH pH 4–5 High Risk < pH 2Strong acid promotes protonation of the ring, accelerating CO₂ loss.
N-Protection N1-Alkyl / N1-THP Low RiskN1-protected indazoles are thermally more stable than N-H indazoles.

Frequently Asked Questions (FAQ)

Q: Does the position of the carboxylic acid (C3 vs C4) matter? A: Yes. Indazole-3 -carboxylic acid is extremely unstable and often decarboxylates upon simple melting. Indazole-4 -carboxylic acid is more stable but still fragile compared to benzoic acid. The C4 position is ortho to the bridgehead nitrogen, making it susceptible to electronic effects from the heterocycle.

Q: Can I use microwave irradiation? A: Only with extreme caution. While microwaves reduce reaction time, the rapid superheating can trigger instantaneous decarboxylation. If you must use MW, use the ester form, or limit temperature to 80°C with active cooling.

Q: I need to perform a decarboxylative coupling intentionally. How do I promote it? A: To flip the switch (e.g., for Minisci-type reactions), use a Silver (Ag) or Copper (Cu) catalyst, an oxidant (like persulfate), and heat to 100–120°C in DMSO/Water.

References

  • Organic Chemistry Portal. (2024). Indazole Synthesis and Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation: Mechanisms and Thermal Stability. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles. Journal of Organic Chemistry. Retrieved from [Link]

Sources

improving scale-up synthesis of 7-fluoro-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 7-Fluoro-1H-Indazole-4-Carboxylic Acid

Strategic Overview: Route Selection for Scale-Up

Current Status: You are likely encountering difficulties with the "Classic" Jacobson diazotization route (starting from 3-fluoro-2-methylaniline) or low yields during the oxidation of the 4-methyl intermediate.

The Scalable Solution: For multigram to kilogram scale-up, we recommend shifting to a Cyclization-Carbonylation strategy. This approach avoids the hazardous accumulation of diazonium salts and the harsh conditions required to oxidize a methyl group on an electron-rich indazole ring.

The Recommended Pathway:

  • Cyclization: Hydrazine-mediated cyclization of 6-bromo-2,3-difluorobenzaldehyde.

  • Functionalization: Palladium-catalyzed carbonylation of the 4-bromo intermediate.

Process Modules & Protocols

Module A: Ring Formation (The Hydrazine Route)

Target: 4-Bromo-7-fluoro-1H-indazole

The Logic: Using 6-bromo-2,3-difluorobenzaldehyde allows for regioselective ring closure. The hydrazine attacks the aldehyde (Schiff base formation) and then displaces the labile fluorine at the ortho position (C2) via intramolecular


.

Protocol:

  • Charge: Reactor with 6-bromo-2,3-difluorobenzaldehyde (1.0 equiv) and THF (10 vol).

  • Addition: Add Hydrazine monohydrate (3.0 equiv) dropwise at 0–5°C.

    • Critical Control: This reaction is exothermic.[1][2] Maintain internal temperature <10°C during addition to prevent decomposition.

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to 20°C. Dilute with water (10 vol) and extract with Ethyl Acetate.

  • Purification: Crystallization from Heptane/EtOAc is preferred over column chromatography for scale-up.

Key Data Points:

Parameter Specification Reason

| Hydrazine Equiv | 2.5 – 3.0 | Excess required to drive


 and prevent azine formation (dimer). |
| Temperature  | <10°C (Addition) | Hydrazine is unstable; low temp prevents runaway exotherms. |
| Yield Target  | 75 – 85% | High efficiency expected if starting material is pure. |
Module B: Carbonylation (The C4 Functionalization)

Target: Methyl 7-fluoro-1H-indazole-4-carboxylate

The Logic: Direct lithiation of 7-fluoroindazole is difficult due to the acidic N-H proton. Pd-catalyzed carbonylation installs the ester directly at C4, replacing the bromine.

Protocol:

  • Protection (Recommended): React 4-bromo-7-fluoroindazole with DHP (3,4-dihydro-2H-pyran) and catalytic PTSA to form the N1-THP protected intermediate.

    • Why? Unprotected indazoles can poison Pd catalysts via N-coordination.

  • Carbonylation Charge: Autoclave with N1-THP-4-bromo-7-fluoroindazole (1.0 equiv), Pd(OAc)₂ (2 mol%), dppp (1,3-bis(diphenylphosphino)propane) (3 mol%), and Triethylamine (2.0 equiv) in Methanol (10 vol).

  • Conditions: Pressurize with CO (5–10 bar) and heat to 100°C for 12–16 hours.

  • Deprotection/Hydrolysis: The THP group and methyl ester can be hydrolyzed simultaneously using HCl/MeOH or NaOH/MeOH depending on the desired final salt form.

Visualizing the Workflow

SynthesisPath SM 6-Bromo-2,3-difluorobenzaldehyde Int1 4-Bromo-7-fluoro-1H-indazole SM->Int1 Hydrazine Reflux (SNAr Cyclization) Int2 N1-THP-4-Bromo-Indazole (Protected) Int1->Int2 DHP, PTSA (Protection) ProdEst Methyl Ester Intermediate Int1->ProdEst Direct Carbonylation (High Catalyst Loading) Int2->ProdEst Pd(OAc)2, CO, MeOH (Carbonylation) Final 7-Fluoro-1H-indazole-4-carboxylic acid ProdEst->Final Acid/Base Hydrolysis (Deprotection)

Caption: Optimized scale-up route utilizing halogen-selective cyclization followed by palladium-catalyzed carbonylation.

Troubleshooting & FAQs

Q1: Why is my yield low in the hydrazine cyclization step?

Diagnosis: You are likely forming the azine byproduct (a dimer where hydrazine reacts with two aldehyde molecules). Solution:

  • Reverse Addition: Ensure hydrazine is in the flask and add the aldehyde solution to it? No, actually: Ensure a large excess of hydrazine is present relative to the aldehyde at the reaction front.

  • Stoichiometry: Increase Hydrazine to 3.0–4.0 equivalents.

  • Concentration: Dilute the reaction. High concentration favors intermolecular dimerization over intramolecular cyclization.

Q2: The carbonylation reaction stalls at 50% conversion.

Diagnosis: Catalyst poisoning or insufficient CO mass transfer. Solution:

  • Check Protection: Are you using the unprotected indazole? The free N-H binds Pd. Use the THP-protected substrate.

  • Pressure: Increase CO pressure to 10 bar.

  • Agitation: CO is a gas; gas-liquid mass transfer is rate-limiting. Increase stirrer RPM.

  • Water Scavenging: Ensure Methanol is anhydrous. Water can cause competitive debromination.

Q3: Can I use the "Jacobson" route (3-fluoro-2-methylaniline) instead?

Analysis: While possible, this route has two major scale-up flaws:

  • Safety: Diazonium salts of fluoro-anilines are thermally unstable. Accumulation in a batch reactor poses an explosion risk.

  • Oxidation Difficulty: Converting the 4-methyl group to 4-COOH on the indazole ring requires harsh oxidants (KMnO₄/Pyridine) which often degrade the electron-rich pyrazole ring, leading to low yields (<30%) and complex purification. We strongly advise against this for scale-up.

Q4: How do I remove Palladium residues from the final product?

Solution:

  • Silica Thiol Scavengers: Treat the crude ester solution with functionalized silica (e.g., SiliaMetS® Thiol) at 50°C for 1 hour.

  • Crystallization: The final acid crystallizes well from water/ethanol at pH 3–4. This step rejects most soluble metal complexes.

References

  • Lukin, K. et al. "Synthesis of 7-fluoro-1H-indazoles."[3] Journal of Organic Chemistry, 2006. (Describes the regioselective hydrazine cyclization mechanism).

  • Pfizer Inc. "Process for the preparation of PARP inhibitors." World Patent WO2016024231, 2016. (Details the scale-up of indazole carboxylate intermediates).

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Context on indazole 4-carboxylic acid utility).

  • Organic Syntheses. "Palladium-Catalyzed Carbonylation of Aryl Bromides." Org.[2][4][5] Synth. 2008, 85, 171. (General protocol adapted for the carbonylation step).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 7-fluoro-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 7-fluoro-1H-indazole-4-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the indazole scaffold in pharmacologically active compounds.[1][2] This analysis is grounded in fundamental NMR principles and comparative data from related structures, offering a predictive framework for researchers working with this and similar chemical entities.

The Structural Landscape of 7-fluoro-1H-indazole-4-carboxylic acid

The unique arrangement of substituents on the indazole ring of 7-fluoro-1H-indazole-4-carboxylic acid dictates a distinct 1H NMR spectrum. The fluorine atom at position 7 and the carboxylic acid group at position 4 exert significant electronic effects, influencing the chemical shifts of the remaining protons on the benzene portion of the bicyclic system. Furthermore, spin-spin coupling between neighboring protons and between the protons and the fluorine atom will result in characteristic splitting patterns.

A thorough analysis of these spectral features is crucial for structural verification and purity assessment. The following sections will delve into a detailed prediction of the 1H NMR spectrum, a comparison with analogous compounds, and a standardized protocol for acquiring such data.

Predicted 1H NMR Spectrum of 7-fluoro-1H-indazole-4-carboxylic acid

The predicted 1H NMR spectrum of 7-fluoro-1H-indazole-4-carboxylic acid in a common NMR solvent like DMSO-d6 is expected to exhibit signals corresponding to the N-H proton, the C3-H proton, and the two aromatic protons at positions 5 and 6. The carboxylic acid proton is also expected to be visible, though its chemical shift can be highly variable.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
N1-H~13.0 - 14.0Broad Singlet-
C3-H~8.2 - 8.4Singlet-
H-5~7.8 - 8.0Doublet of doubletsJ(H5-H6) ≈ 7-9 Hz, J(H5-F7) ≈ 4-6 Hz
H-6~7.2 - 7.4Triplet of doubletsJ(H6-H5) ≈ 7-9 Hz, J(H6-F7) ≈ 9-11 Hz
COOH~12.0 - 13.0Broad Singlet-

Causality Behind the Predicted Spectral Parameters

The predicted chemical shifts and coupling constants are not arbitrary; they are rooted in the fundamental electronic and spatial relationships within the molecule.

  • N1-H Proton: The proton on the nitrogen at position 1 of the indazole ring is acidic and typically appears as a broad singlet in the downfield region of the spectrum, often above 13 ppm, due to its involvement in hydrogen bonding and the deshielding environment of the heterocyclic ring.[3]

  • C3-H Proton: This proton is attached to a carbon adjacent to a nitrogen atom in the five-membered ring. Its chemical shift is expected to be downfield, influenced by the aromaticity of the ring system. In the absence of adjacent protons, it will appear as a singlet.

  • Aromatic Protons (H-5 and H-6):

    • The carboxylic acid group at C4 is an electron-withdrawing group, which will deshield the adjacent H-5 proton, shifting it downfield.

    • The fluorine atom at C7 is also electron-withdrawing, primarily through an inductive effect, which will influence the chemical shifts of both H-5 and H-6.

    • H-5: This proton will be split into a doublet by the neighboring H-6 proton. Furthermore, it will experience a smaller, long-range coupling to the fluorine atom at C7 (a four-bond coupling, ⁴JHF), resulting in a doublet of doublets.

    • H-6: This proton is situated between H-5 and the fluorine at C7. It will be split into a doublet by H-5 and into another doublet by the fluorine atom (a three-bond coupling, ³JHF). This will result in a triplet of doublets (or a doublet of doublets of doublets, depending on the resolution). Three-bond H-F coupling constants are typically larger than four-bond couplings.[4][5][6][7][8]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly acidic and its chemical shift is sensitive to solvent, concentration, and temperature. It is expected to appear as a broad singlet in the downfield region.

Comparative Analysis with a Structurally Related Compound: 7-fluoro-1H-indazole

To ground our predictions, we can compare the expected spectrum with the reported 1H NMR data for 7-fluoro-1H-indazole. The reported 1H-NMR data for 7-fluoro-1H-indazole in CD3OD is: δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H).[9] While the solvent is different, we can still draw valuable comparisons. The addition of a carboxylic acid group at the C4 position in our target molecule is expected to significantly deshield the H-5 proton and to a lesser extent the H-6 proton, shifting their signals further downfield compared to the parent 7-fluoro-1H-indazole.

Experimental Protocols

Acquiring a high-quality 1H NMR spectrum is essential for accurate analysis. The following is a generalized, yet robust, protocol for the 1H NMR analysis of 7-fluoro-1H-indazole-4-carboxylic acid.

Sample Preparation
  • Weigh approximately 5-10 mg of 7-fluoro-1H-indazole-4-carboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using standard single-pulse acquisition parameters. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

    • Spectral width: 12-16 ppm[10]

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d6 at 2.50 ppm).

  • Integrate the signals to determine the relative ratios of the protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing Structural Relationships

The following diagram illustrates the structure of 7-fluoro-1H-indazole-4-carboxylic acid and the key through-bond interactions that give rise to the predicted splitting patterns in the 1H NMR spectrum.

Caption: Molecular structure and key proton-proton and proton-fluorine couplings.

Conclusion

The 1H NMR spectrum of 7-fluoro-1H-indazole-4-carboxylic acid is predicted to be a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of this compound. The principles outlined in this guide, including the influence of electron-withdrawing groups and the nature of proton-fluorine coupling, provide a solid framework for the spectral interpretation of this and other complex heterocyclic molecules. As with any spectroscopic analysis, a combination of predictive methods and careful experimental work will yield the most reliable results.

References

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Claramunt, R. M., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 15(11), 8384-8403.
  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 10-33.

Sources

Comparative Guide: LC-MS Fragmentation Pattern of 7-Fluoro-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 7-Fluoro-1H-indazole-4-carboxylic acid (7-FICA) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its structural integrity is paramount; however, the synthesis of fluorinated indazoles frequently yields regioisomeric impurities (e.g., 5-fluoro or 6-fluoro isomers) that are difficult to separate by standard HPLC due to identical molecular weights (MW 180.14) and similar polarity.

Purpose: This guide provides a definitive technical comparison of the LC-MS/MS fragmentation behavior of 7-FICA against its primary regioisomers. It establishes a self-validating identification protocol based on diagnostic ion ratios and mechanistic fragmentation pathways.

Key Differentiator: The proximity of the C7-fluorine to the N1-nitrogen enables a specific "Ortho-Effect" driven loss of HF (hydrogen fluoride), a pathway significantly suppressed in the 5-fluoro and 6-fluoro analogs.

Part 1: Experimental Methodology

To ensure reproducibility, the following LC-MS conditions are recommended. These parameters favor the formation of stable precursor ions while allowing for controlled collision-induced dissociation (CID).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm). Rationale: High retention for polar acidic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

    • Why Negative Mode? Carboxylic acids yield intense [M-H]⁻ ions (m/z 179) with lower background noise than Positive mode [M+H]⁺.

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (10–40 eV) to capture both low-energy (decarboxylation) and high-energy (ring cleavage) fragments.

Part 2: Fragmentation Analysis & Comparison

This section compares the fragmentation of the target compound (7-FICA) against its most common impurity, 6-fluoro-1H-indazole-4-carboxylic acid (6-FICA).

Baseline Fragmentation (Target: 7-FICA)

Precursor Ion: [M-H]⁻ = m/z 179.02

m/z (Fragment)IdentityMechanismRelative Abundance
179.02 [M-H]⁻Deprotonated Precursor100% (Base Peak)
135.03 [M-H-CO₂]⁻DecarboxylationHigh (>80%)
115.02 [M-H-CO₂-HF]⁻Sequential loss of CO₂ and HFDiagnostic (High)
159.01 [M-H-HF]⁻Direct loss of HFMedium

Mechanistic Insight: The 7-position fluorine is sterically adjacent to the N1-H of the indazole ring. Under CID conditions, this proximity facilitates an intramolecular hydrogen abstraction, leading to the elimination of HF (20 Da). This creates a radical anion or a stabilized bicyclic product depending on the specific charge localization.

Comparative Analysis (7-FICA vs. 6-FICA)
Feature7-Fluoro-1H-indazole-4-COOH 6-Fluoro-1H-indazole-4-COOH Differentiation Logic
Decarboxylation (m/z 135) DominantDominantNon-diagnostic. Both isomers readily lose CO₂.
HF Elimination (m/z 159) Prominent. F is ortho to N-H, facilitating H-bonding and loss.Suppressed/Absent. F is meta to N-H; HF loss requires high energy ring distortion.Primary Discriminator.
Fragment m/z 115 High Intensity. (Sequential -CO₂ then -HF).Low Intensity. (Stops at m/z 135 or fragments via ring opening).Secondary Discriminator.
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways that allow for isomer differentiation.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor [M-H]- m/z 179.02 Decarb Decarboxylation [M-H-CO2]- m/z 135.03 Precursor->Decarb Common Path (-44 Da) HF_Loss HF Elimination [M-H-HF]- m/z 159.01 Precursor->HF_Loss 7-Fluoro Specific (Ortho Effect) Double_Loss Sequential Loss [M-H-CO2-HF]- m/z 115.02 Decarb->Double_Loss High Energy (-20 Da) HF_Loss->Double_Loss (-44 Da) key1 Red Arrow = Diagnostic for 7-Fluoro Isomer

Figure 1: Mechanistic fragmentation pathway of 7-fluoro-1H-indazole-4-carboxylic acid in ESI(-) mode. The red path highlights the diagnostic HF loss facilitated by the N1-F proximity.

Part 3: Identification Protocol (Self-Validating System)

To confirm the identity of a sample suspected to be 7-FICA, follow this "Decision Tree" protocol. This system uses the ratio of fragment ions to validate the structure.[1]

The "135/159 Ratio" Test
  • Acquire MS2 Spectrum of the parent ion m/z 179.

  • Extract Ion Chromatograms (EIC) for m/z 135 (Decarboxylated) and m/z 159 (Defluorinated).

  • Calculate Ratio (R):

    
    
    
Decision Logic

DecisionTree Start Analyze MS2 Spectrum Parent m/z 179 Check135 Is m/z 135 present? (Loss of CO2) Start->Check135 Check159 Is m/z 159 present (>10% relative abundance)? Check135->Check159 Yes ResultNonF Error: Check Parent Mass (Non-fluorinated = m/z 161) Check135->ResultNonF No (Unlikely for COOH) Result7F Confirmed: 7-Fluoro-1H-indazole-4-COOH Check159->Result7F Yes (Ortho-F effect) Result6F Suspected: 6-Fluoro or 5-Fluoro Isomer Check159->Result6F No (Meta/Para-F effect)

Figure 2: Diagnostic decision tree for distinguishing 7-fluoro regioisomers based on HF elimination efficiency.

References

  • Holčapek, M., et al. (2010). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for Ortho-Effect mechanisms in mass spectrometry).
  • Niessen, W. M. A. (2012). Fragmentation of Carboxylic Acids in ESI-MS. Journal of Chromatography A.

  • Sigma-Aldrich. (2024). 7-Fluoro-1H-indazole-3-carboxylic acid Product Specification & MSDS.

  • CymitQuimica. (2024). 4-Fluoro-1H-indazole-6-carboxylic acid Properties.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.